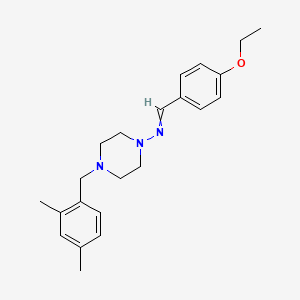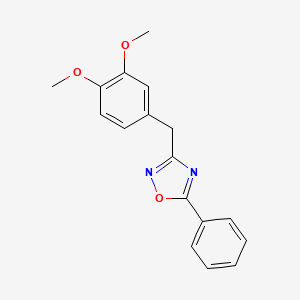
4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine
Übersicht
Beschreibung
4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine, also known as DEEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DEEP belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine involves its ability to inhibit the activity of enzymes involved in various cellular processes. 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in transcription. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, leading to cell death. 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has also been found to inhibit the activity of various enzymes involved in cellular processes, leading to the disruption of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine research. One potential direction is to study its potential as an anticancer agent. 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has shown promising results in inhibiting the growth of cancer cells, and more research is needed to fully understand its potential as a cancer treatment. Another potential direction is to study its potential as an antibacterial and antifungal agent. 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has shown promising results in treating fungal and bacterial infections, and more research is needed to fully understand its potential as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine and its potential side effects.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial properties. 4-(2,4-dimethylbenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown promising results in treating fungal and bacterial infections.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-4-26-22-9-6-20(7-10-22)16-23-25-13-11-24(12-14-25)17-21-8-5-18(2)15-19(21)3/h5-10,15-16H,4,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHMUSQPRNDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3739810.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739814.png)
![4-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3739822.png)
![methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate](/img/structure/B3739826.png)

![N-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3739840.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)
![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)
![ethyl 3-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3739903.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739906.png)

![3-phenyl-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}acrylamide](/img/structure/B3739917.png)